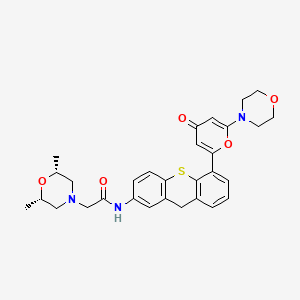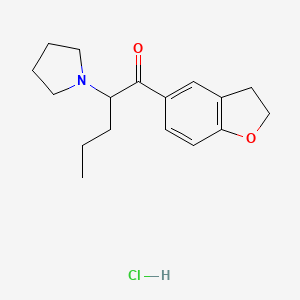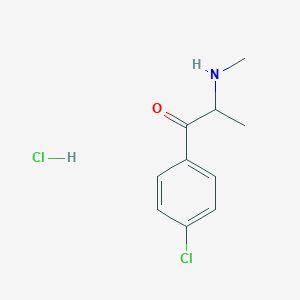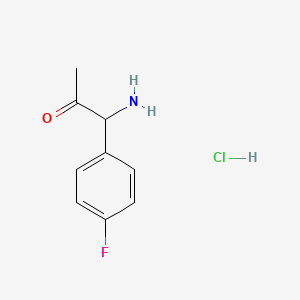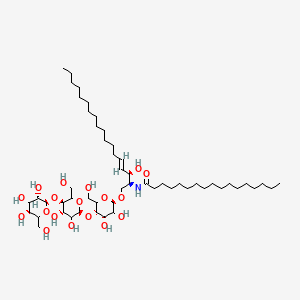
N-Heptadecanoyl ceramide trihexoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Heptadecanoyl ceramide trihexoside is a synthetic compound with a molecular weight of 1038.36 g/mol . It is also known as C17:0-Ceramide trihexoside . This compound is used in Fabry disease studies and sphingolipid ceramide studies .
Physical And Chemical Properties Analysis
This compound is a solid compound that is soluble in DMSO .科学的研究の応用
1. Diagnostic and Therapeutic Applications in Fabry Disease
N-Heptadecanoyl ceramide trihexoside is pivotal in the diagnosis and management of Fabry disease. The disease, caused by a deficiency of α-galactosidase A, leads to the accumulation of ceramide trihexoside in various cell types and body fluids. The quantification of this compound, often using mass spectrometry methods, is crucial in diagnosing Fabry disease and monitoring the efficacy of enzyme replacement therapy (ERT). Techniques such as tandem mass spectrometry have been developed for measuring ceramide trihexoside, which helps in evaluating the clinical efficacy of ERT treatments in Fabry patients (Bekri et al., 2006); (Mills et al., 2002).
2. Understanding of Fungal Cell Biology
Research into ceramide trihexosides has extended into fungal biology, with studies highlighting their role in fungal cells. These studies have explored the unique structural characteristics and biological properties of fungal ceramides, including their involvement in morphological transitions and fungal growth. Understanding these aspects can contribute to the development of new antifungal agents that inhibit growth and differentiation of pathogenic species (Barreto-Bergter et al., 2004).
3. Insights into Parasitic Infections
Ceramide trihexosides have been studied in the context of parasitic infections, particularly in liver flukes like Fasciola gigantica and Fasciola hepatica. These studies have shown that these parasites express ceramide trihexoside in their tegument, which is similar to the CD77 leucocyte cluster of differentiation antigen in mammals. This similarity fits into the concept of molecular mimicry, where parasites imitate host molecules, potentially contributing to their survival and pathogenicity (Wuhrer et al., 2001).
4. Potential in Cancer Research
Studies have investigated ceramide trihexosides in the context of cancer research. For instance, the ceramide-sphingosine-1-phosphate rheostat has been identified as a therapeutic target, and certain ceramide analogs have been shown to block proliferation and enhance the efficacy of clinical chemotherapeutics in chemoresistant cancer. This highlights the potential of ceramide trihexosides in the development of new cancer therapies (Antoon & Beckman, 2012).
5. Impact on Reproductive Health
Research has also linked ceramide trihexosides to reproductive health issues, particularly in the context of Fabry disease. Studies have noted azoospermia (absence of sperm) as a potential complication of Fabry disease, with testicular biopsies revealing ceramide trihexoside deposits in Leydig cells. This highlights the importance of considering reproductive health in the management of Fabry disease patients (Lacombe et al., 2010).
作用機序
Target of Action
N-Heptadecanoyl ceramide trihexoside is a synthetic compound that is primarily used in studies related to Fabry disease and sphingolipid ceramide
Mode of Action
Ceramides, in general, are known to play a crucial role in cellular apoptosis and stress responses . They can form distinct, cholesterol-poor and ceramide-enriched membrane domains that alter cellular signal transduction by clustering of receptor molecules .
Biochemical Pathways
Ceramides are important intermediates in the biosynthesis of sphingolipids, such as sphingomyelin . The major product of ceramide metabolism is sphingomyelin . In the context of Fabry disease, the accumulation of a specific type of sphing
生化学分析
Biochemical Properties
It is known that this compound could be used in Fabry disease studies and sphingolipid ceramide studies
Cellular Effects
It is known that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it could potentially exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38?,39?,40?,42-,43?,44-,45-,46-,47?,48?,49+,50-,51+,52+,53-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNZTFVKHTNKM-SKSJQVEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H99NO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1038.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

